2-(2-Chlorophenyl)quinoline-4-carbohydrazide
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Overview
Description
2-(2-Chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12ClN3OThe compound features a quinoline core substituted with a chlorophenyl group and a carbohydrazide moiety, which contribute to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary target of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide is Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in regulating gene expression and are often overexpressed in various types of cancers .
Mode of Action
This compound interacts with its target, HDACs, by inhibiting their enzymatic activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . The compound exhibits significant selectivity for HDAC3 over other HDAC isoforms .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It disrupts the balance between histone acetyltransferases (HATs) and HDACs, leading to an increase in the acetylation levels of histone proteins . This change can alter gene expression, affecting various downstream effects such as cell cycle progression and apoptosis .
Result of Action
The inhibition of HDACs by this compound can lead to changes in gene expression, resulting in various molecular and cellular effects. For instance, it can induce G2/M cell cycle arrest and promote apoptosis . These effects contribute to the compound’s anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzophenone to form the intermediate 2-(2-chlorophenyl)quinoline. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, reduced carbohydrazide compounds, and various substituted quinoline derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Chlorophenyl)quinoline-4-carbohydrazide include:
- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide
- Quinoline-4-carboxylic acid derivatives
- Quinolinyl-pyrazoles
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carbohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUHPGPHBZGCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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